molecular formula C8H3F15O2 B1351135 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol CAS No. 78693-85-3

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol

Cat. No. B1351135
CAS RN: 78693-85-3
M. Wt: 416.08 g/mol
InChI Key: XKYXNXAJMRFZSX-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol (TFPO) is a fluorinated alcohol with a broad range of applications in the scientific and industrial fields. Its unique combination of physical and chemical properties make it an attractive material for a variety of applications. TFPO is a highly fluorinated molecule which has a low boiling point, low melting point, and low vapor pressure. It is also highly resistant to oxidation, making it an ideal choice for a wide range of processes.

Scientific Research Applications

Synthetic Methodologies

  • Research demonstrates advancements in synthetic methods where fluorinated alcohols, resembling the structure of the compound , are utilized for highly controlled synthesis processes. For instance, lipase-mediated kinetic resolution facilitated stereocontrolled access to fluorinated epoxides, which are valuable intermediates in organic synthesis (Shimizu, Sugiyama, & Fujisawa, 1996). This highlights the compound's potential role in enabling precise chemical transformations.

Environmental Remediation

  • A study on the mineralization and defluoridation of fluorinated alcohols, similar in structure to the mentioned compound, employed UV oxidation in a novel reactor design. This process efficiently removed contaminants from water, indicating potential applications in treating industrial effluents or chemical waste (Shih, Tsai, & Huang, 2013).

Material Science

  • Fluorinated alcohols have been explored for their role in the synthesis of new materials with low surface energy, useful in creating hydrophobic or oleophobic surfaces. A study developed highly fluorinated styrene-based materials, demonstrating the compound's relevance in advancing materials science (Borkar, Jankova, Siesler, & Hvilsted, 2004).

Polymer Chemistry

  • The application in polymer chemistry is exemplified by the synthesis of new polymers through atom transfer radical polymerization (ATRP) of monomers derived from fluorinated alcohols. This opens avenues for creating polymers with unique properties, such as enhanced thermal stability or specific surface characteristics (Borkar et al., 2004).

properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F15O2/c9-2(1-24,6(16,17)18)25-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21/h24H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYXNXAJMRFZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F15O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382169
Record name 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol

CAS RN

78693-85-3
Record name 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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